molecular formula C28H27NO7 B2838553 (Z)-8-(4-methoxybenzyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 929837-20-7

(Z)-8-(4-methoxybenzyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No.: B2838553
CAS No.: 929837-20-7
M. Wt: 489.524
InChI Key: FQBCMNDTUSOPEE-CFRMEGHHSA-N
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Description

(Z)-8-(4-methoxybenzyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a useful research compound. Its molecular formula is C28H27NO7 and its molecular weight is 489.524. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Applications

Compounds with similar structural features, such as benzoxazine derivatives, have been synthesized and explored for various applications, including the development of novel materials and the study of their biological activities. For example, novel octahydro-1, 5-imino-3-benzazocin-4, 7, 10-trione derivatives have been synthesized as ABC ring models of saframycins, showcasing the utility of these structures in complex synthetic endeavors and hinting at potential applications in medicinal chemistry (Saito et al., 1997). Furthermore, the synthesis of bio-based benzoxazine monomers and their copolymerization demonstrate the potential for creating sustainable materials with enhanced properties (Wang et al., 2012).

Bioactivity and Pharmacological Potential

Structurally related compounds have been investigated for their bioactivity, including antimicrobial and antiviral potentials. For instance, the synthesis and biological activity of o-aminoester functionalized benzo- and naphtho[2,3-b]thiophenequinones provide insights into the antimicrobial and antiviral properties of such compounds, highlighting the broad spectrum of biological activities that structurally similar compounds may exhibit (Valderrama et al., 2002).

Material Science and Novel Syntheses

The exploration of benzoxazine derivatives extends into material science, where the synthesis of nano-structured ceria (CeO2) from Ce(III)-benzoxazine dimer complexes via thermal decomposition illustrates the intersection between organic chemistry and material science. This research paves the way for novel methods of synthesizing important industrial catalysts and materials from organic precursors (Veranitisagul et al., 2011).

Ecological and Agronomic Applications

Compounds within the same chemical family have been rediscovered for their bioactivity and potential ecological roles. The bioactivity and ecological role of 1,4-benzoxazinones, for example, have been extensively reviewed, revealing their significance in natural herbicide models and potential pharmaceutical applications. This research underscores the ecological importance and potential agronomic utility of benzoxazinones and related compounds (Macias et al., 2009).

Properties

IUPAC Name

(2Z)-8-[(4-methoxyphenyl)methyl]-2-[(2,3,4-trimethoxyphenyl)methylidene]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO7/c1-31-19-8-5-17(6-9-19)14-29-15-21-22(35-16-29)12-10-20-25(30)24(36-27(20)21)13-18-7-11-23(32-2)28(34-4)26(18)33-3/h5-13H,14-16H2,1-4H3/b24-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBCMNDTUSOPEE-CFRMEGHHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CC3=C(C=CC4=C3OC(=CC5=C(C(=C(C=C5)OC)OC)OC)C4=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CN2CC3=C(C=CC4=C3O/C(=C\C5=C(C(=C(C=C5)OC)OC)OC)/C4=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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